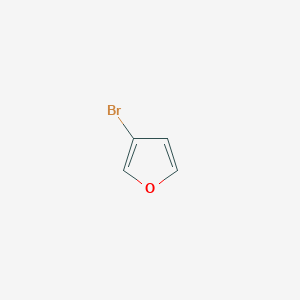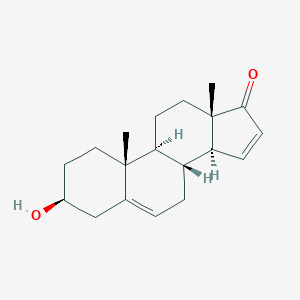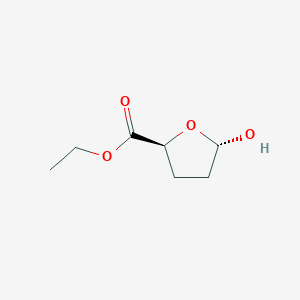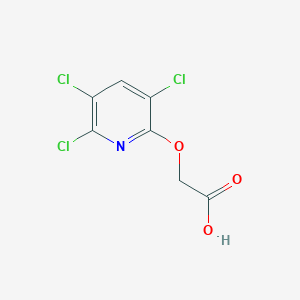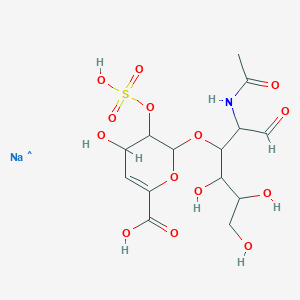
2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID-2818500, also known as trans-α-Nitrostilbene or 1,1′-[(1Z)-1-Nitro-1,2-ethenediyl]bis-benzene, is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is a selective inhibitor of Protein Arginine Methyltransferases PRMT1 and PRMT8, which are enzymes involved in transcription, chromatin modification, and signal transduction .
Preparation Methods
The synthesis of CID-2818500 involves the reaction of benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrostilbene compound . The reaction conditions typically include a solvent like ethanol and a temperature range of 25-30°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CID-2818500 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CID-2818500 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitroaromatic reactions.
Mechanism of Action
CID-2818500 exerts its effects by inhibiting the activity of Protein Arginine Methyltransferases PRMT1 and PRMT8. These enzymes are responsible for the methylation of arginine residues on histone and non-histone proteins, which plays a crucial role in regulating gene expression and signal transduction . The inhibition mechanism involves binding to a specific S-adenosylmethionine (SAM)-binding cysteine present only in PRMT1 and PRMT8, preventing the methylation process .
Comparison with Similar Compounds
Similar compounds to CID-2818500 include other nitrostilbene derivatives and inhibitors of Protein Arginine Methyltransferases. Some of these compounds are:
trans-β-Nitrostilbene: Similar structure but with different substitution patterns on the aromatic rings.
1,1′-[(1E)-1-Nitro-1,2-ethenediyl]bis-benzene: An isomer with a different configuration around the double bond.
PRMT inhibitors: Other selective inhibitors of PRMT1 and PRMT8, such as MS023 and EPZ020411
CID-2818500 is unique due to its specific inhibition of PRMT1 and PRMT8, which are not inhibited by many other PRMT inhibitors. This specificity makes it a valuable tool in studying the biological functions of these enzymes .
Properties
InChI |
InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASCFNYWLAVRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NNaO14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585104 |
Source


|
| Record name | PUBCHEM_16219142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149368-04-7 |
Source


|
| Record name | PUBCHEM_16219142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

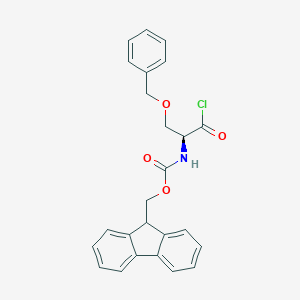


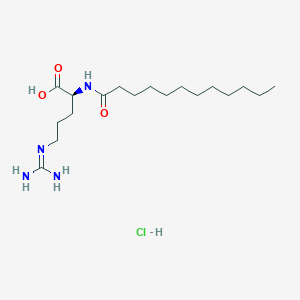
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)



